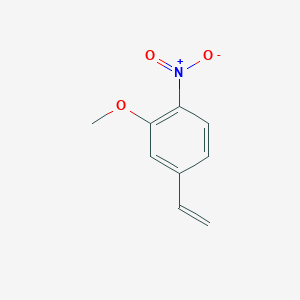

2-Methoxy-1-nitro-4-vinylbenzene

描述

Structure

3D Structure

属性

分子式 |

C9H9NO3 |

|---|---|

分子量 |

179.17 g/mol |

IUPAC 名称 |

4-ethenyl-2-methoxy-1-nitrobenzene |

InChI |

InChI=1S/C9H9NO3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h3-6H,1H2,2H3 |

InChI 键 |

IOQXLSFKTQQPAO-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC(=C1)C=C)[N+](=O)[O-] |

产品来源 |

United States |

Mechanistic Organic Chemistry and Reactivity of 2 Methoxy 1 Nitro 4 Vinylbenzene

Reactivity of the Vinyl Group

The electron-poor nature of the double bond in 2-Methoxy-1-nitro-4-vinylbenzene makes it an excellent substrate for nucleophilic attack, while simultaneously disfavoring reactions with electrophiles.

The vinyl group in this compound is highly susceptible to nucleophilic attack, a characteristic feature of β-nitrostyrenes. nih.gov The strong electron-withdrawing capacity of the nitro group polarizes the double bond, creating a significant partial positive charge on the β-carbon of the vinyl group. This makes it an excellent Michael acceptor, readily undergoing conjugate addition (1,4-addition) with a wide range of nucleophiles. organic-chemistry.orgmasterorganicchemistry.com

The general mechanism for the Michael addition to this compound involves the attack of a nucleophile on the β-carbon of the vinyl group. This leads to the formation of a resonance-stabilized nitronate anion intermediate, which is subsequently protonated to yield the final addition product. masterorganicchemistry.com

Common nucleophiles that can participate in this reaction include:

Carbon Nucleophiles: Enolates derived from malonates, β-ketoesters, and nitroalkanes. organic-chemistry.orgresearchgate.net

Heteroatom Nucleophiles: Amines, thiols, and alkoxides. nih.gov

Organometallic Reagents: Organomanganese and organocuprate reagents have also been shown to add to nitrostyrene (B7858105) systems. nih.govorganic-chemistry.org

The reaction is typically base-catalyzed, with the base serving to generate the nucleophile (e.g., deprotonating a malonate) or to activate the substrate. wikipedia.org The presence of the methoxy (B1213986) group, an electron-donating group, at the ortho position to the nitro group can modulate the reactivity, though the overriding influence remains the electron-deficient nature imparted by the nitro group.

Table 1: Examples of Nucleophilic Additions to Nitrostyrene Analogs

| Nucleophile | Product Type | Catalyst/Conditions | Reference |

| Diethyl Malonate | Diethyl 2-((4-methoxyphenyl)(nitro)methyl)malonate | Base (e.g., Et3N) | researchgate.net |

| Propylamine | N-(1-(4-methoxyphenyl)-2-nitroethyl)propan-1-amine | Room Temperature | nih.gov |

| Thiophenol | 1-methoxy-4-(2-nitro-1-(phenylthio)ethyl)benzene | Base (e.g., K2CO3) | nih.gov |

| Arylboronic Acids | β,β-diarylnitroethanes | Rhodium-diene catalyst | organic-chemistry.org |

Electrophilic addition to the vinyl group of this compound is generally disfavored. Electrophilic additions are characteristic reactions of electron-rich alkenes, where the π-bond acts as a nucleophile to attack an electrophilic species. wikipedia.orgyoutube.com In this compound, the strong deactivating effect of the nitro group significantly reduces the electron density of the vinyl group, making it a poor nucleophile. quora.comquora.com

The initial step in a typical electrophilic addition is the formation of a carbocation intermediate. wikipedia.org For this compound, the formation of a carbocation adjacent to the electron-withdrawing nitro-substituted phenyl ring would be highly destabilized, thus presenting a large activation energy barrier for the reaction. Consequently, reactions such as hydrohalogenation or hydration, which proceed readily with simple styrenes, are not facile for this compound under standard conditions.

While ionic additions are heavily influenced by the electronic nature of the substituents, radical additions can follow different mechanistic pathways. In the case of β-nitrostyrenes, radical species have been shown to add selectively to the nitro-bearing carbon atom (the α-carbon of the vinyl group). This addition results in the formation of a stabilized benzylic radical.

A significant reaction pathway for nitrostyrenes involves a denitrative radical-induced coupling. In this process, the initially formed benzylic radical undergoes elimination of the nitro group (as nitrogen dioxide), leading to the formation of a new carbon-carbon double bond. This allows for the synthesis of various substituted alkenes. The radical species can be generated through oxidative, reductive, or photochemical methods.

The general mechanism can be summarized as:

Generation of a radical species (R•).

Addition of the radical to the α-carbon of the vinyl group of this compound.

Formation of a stabilized benzylic radical intermediate.

Elimination of the nitro group (•NO2) to form a substituted alkene.

This reactivity highlights a departure from the classical nucleophilic addition pathways and offers a unique avenue for the functionalization of the vinyl group. mdpi.com

Hydrosulfonylation, the addition of an H-S bond across a double bond, can be achieved with electron-deficient alkenes like this compound. Photoredox-catalyzed radical hydrosulfonylation using sulfonyl chlorides has been shown to be effective for such substrates. nih.gov This method utilizes visible light to generate sulfonyl radicals, which then add to the alkene. The reaction is operationally simple and tolerates a wide range of functional groups. nih.gov

The mechanism typically involves:

Photocatalytic generation of a sulfonyl radical from a sulfonyl chloride.

Radical addition of the sulfonyl radical to the vinyl group.

Hydrogen atom abstraction by the resulting carbon-centered radical to yield the hydrosulfonylated product and regenerate the catalyst.

Given the electron-deficient nature of the vinyl group in this compound, it is an excellent candidate for this type of transformation.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.orglibretexts.org The vinyl group of this compound can participate in such reactions, most notably as a dienophile in cycloaddition reactions.

The electron-withdrawing nitro group enhances the dienophilic character of the vinyl group, making it a good reactant for Diels-Alder reactions with electron-rich dienes. nih.gov The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. msu.edustereoelectronics.org The reaction is typically thermally initiated and proceeds in a concerted, stereospecific manner. msu.edu

In a Diels-Alder reaction involving this compound as the dienophile, the diene would add across the vinyl double bond, leading to the formation of a cyclohexene (B86901) derivative. The regioselectivity and stereoselectivity of the reaction would be influenced by the electronic and steric effects of the methoxy and nitro substituents on the aromatic ring.

Table 2: Classification of Pericyclic Reactions

| Reaction Type | σ-Bond Change | π-Bond Change | Description | Reference |

| Cycloaddition | +2 | -2 | Two π-systems combine to form a ring with two new σ-bonds. | libretexts.org |

| Electrocyclic Reaction | +1 | -1 | A conjugated π-system cyclizes, converting a π-bond to a σ-bond. | libretexts.org |

| Sigmatropic Rearrangement | 0 | 0 | A σ-bond shifts across a π-system to a new location. | msu.edulibretexts.org |

| Ene Reaction | +1 | -1 | An alkene with an allylic hydrogen reacts with an enophile. | libretexts.org |

[3+2] Cycloaddition Reactions with Dipolarophiles (e.g., Nitrones, Nitronates, Azomethine Ylides)

Polymerization Mechanisms of Substituted Vinylbenzenes

The vinyl group of this compound allows it to undergo polymerization. The nature of the substituents on the benzene (B151609) ring significantly affects the preferred polymerization mechanism.

Anionic polymerization is effective for vinyl monomers with electron-withdrawing substituents that can stabilize the propagating carbanion. uni-bayreuth.desemanticscholar.org The nitro group in this compound is a powerful anion-stabilizing group, making this monomer well-suited for anionic polymerization. semanticscholar.org The initiation can be achieved using organometallic initiators like butyllithium (B86547) or sodium naphthalenide. uni-bayreuth.de The polymerization would proceed via the addition of the monomer to the growing anionic chain end. The electron-donating methoxy group has an opposing electronic effect, but the influence of the nitro group is generally dominant in stabilizing the negative charge. Anionic polymerization of similar methoxy-substituted divinylbenzenes has been shown to proceed in a living manner under controlled conditions. researchgate.net

Copolymerization involves the polymerization of two or more different monomers. cutm.ac.in The kinetics of copolymerization are described by the reactivity ratios (r1 and r2) of the comonomers, which indicate the preference of a growing polymer chain to add a monomer of the same type or the other type. cutm.ac.in

When copolymerizing this compound (M1) with another vinyl monomer, for example, styrene (B11656) (M2), the reactivity ratios would be influenced by the electronic and steric nature of the substituents. Given the electron-deficient nature of this compound, it would likely exhibit a tendency towards alternating copolymerization with electron-rich comonomers. With a comonomer of similar electronic character like styrene, the copolymerization might be more random. cutm.ac.in The control over the copolymer's microstructure (i.e., the sequence of monomer units) is crucial as it determines the final properties of the material. Techniques like living/controlled polymerization, including nitroxide-mediated polymerization (NMP), could potentially be employed to achieve better control over the copolymer architecture. researchgate.net

| Comonomer (M2) | Expected r1 (for this compound) | Expected r2 (for M2) | Expected Copolymer Microstructure |

|---|---|---|---|

| Styrene (neutral) | r1 < 1 | r2 > 1 | Mostly random, with some enrichment of styrene. |

| 4-Methoxystyrene (electron-rich) | r1 approaching 0 | r2 approaching 0 | Alternating. |

| Methyl Acrylate (B77674) (electron-poor) | - | - | Block or statistical, depending on relative reactivities. |

Reactivity of the Nitro Group

The nitro group (-NO₂) of this compound plays a pivotal role in defining the molecule's reactivity. Its strong electron-withdrawing nature significantly influences the aromatic ring and participates in a variety of chemical transformations.

Electron-Withdrawing Effects on Aromatic Ring Reactivity

The nitro group is a powerful deactivating group in the context of electrophilic aromatic substitution. quora.comkhanacademy.org This deactivation stems from both inductive and resonance effects. khanacademy.orglibretexts.org Electronegative nitrogen and oxygen atoms in the nitro group pull electron density away from the benzene ring through the sigma bond network (inductive effect). khanacademy.orglibretexts.org Furthermore, the nitro group can withdraw π-electrons from the aromatic system via resonance, creating a partial positive charge on the ring, particularly at the ortho and para positions. quora.comlibretexts.orglibretexts.org This reduced electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. khanacademy.orgyoutube.com Consequently, electrophilic substitution reactions on nitrobenzene (B124822) are significantly slower than on benzene itself. libretexts.org

The presence of the nitro group directs incoming electrophiles to the meta position. quora.comlibretexts.org This is because the resonance structures of the intermediates formed during ortho and para attack place a positive charge adjacent to the positively charged nitrogen of the nitro group, which is a highly unstable and energetically unfavorable arrangement. libretexts.orgyoutube.com The intermediate for meta attack avoids this destabilizing interaction, making it the preferred pathway. libretexts.org

Participation in Nucleophilic Aromatic Substitution Reactions

While the nitro group deactivates the ring towards electrophiles, it activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This is particularly true when the nitro group is positioned ortho or para to a good leaving group. libretexts.org The strong electron-withdrawing nature of the nitro group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com This stabilization is most effective when the negative charge can be delocalized onto the nitro group through resonance, which occurs in the ortho and para substituted isomers. libretexts.org Consequently, compounds like p-chloronitrobenzene and o-chloronitrobenzene can react with nucleophiles, whereas m-chloronitrobenzene is much less reactive. libretexts.org In the case of this compound, the nitro group would facilitate nucleophilic attack at the positions ortho and para to it, should a suitable leaving group be present at one of those positions.

Interconversion to Other Nitrogen-Containing Functionalities (e.g., Nitroso, Hydroxylamine (B1172632), Amine)

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, including nitroso, hydroxylamine, and amine groups. The specific product obtained often depends on the reducing agent and reaction conditions employed. wikipedia.org

Reduction to Amines: The reduction of aromatic nitro compounds to primary amines is a synthetically important transformation. wikipedia.orgmasterorganicchemistry.com This can be achieved through various methods:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a common and efficient method. wikipedia.orgmasterorganicchemistry.com

Metal and Acid: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic method for this reduction. masterorganicchemistry.comscispace.com

Other Reagents: Other reagents like sodium hydrosulfite, sodium sulfide (B99878), and catalytic transfer hydrogenation systems can also be employed. wikipedia.orgscispace.comorganic-chemistry.org

Reduction to Hydroxylamines: Under milder reduction conditions, aryl nitro compounds can be converted to aryl hydroxylamines. wikipedia.org Reagents that can accomplish this include:

Zinc metal in the presence of ammonium (B1175870) chloride. wikipedia.org

Electrolytic reduction. wikipedia.org

Reduction to Other Functionalities: Depending on the reaction conditions, other reduction products are also possible. For instance, treatment of nitroarenes with excess zinc metal can lead to the formation of N,N'-diarylhydrazines. wikipedia.org

The selective reduction of one functional group in a polyfunctional molecule, known as chemoselectivity, is a key consideration. For example, in a molecule containing both a nitro and a carbonyl group, specific reagents can be chosen to reduce one group while leaving the other intact. scispace.com

Role in Stabilizing Zwitterionic Intermediates

Nitrosation Reactions Utilizing Nitroethenes

Nitrosation is the process of converting a compound into a nitroso derivative, containing the R-NO functionality. wikipedia.org This can be achieved through various chemical mechanisms. wikipedia.org While the provided search results discuss nitrosation of amines and other compounds, wikipedia.orgresearchgate.netlibretexts.orgsci-hub.se and the reactivity of nitroethenes, specific information on nitrosation reactions utilizing the nitroethene moiety that could be formed from this compound is not detailed. Generally, nitrosation involves a nitrosating agent, often derived from nitrous acid, which acts as an electrophile. wikipedia.orglibretexts.org

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) is an electron-donating group due to the resonance effect of the lone pair of electrons on the oxygen atom, which can be delocalized into the aromatic ring. libretexts.org This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. quora.com However, due to the electronegativity of the oxygen atom, the methoxy group also exerts a weak electron-withdrawing inductive effect. libretexts.org In the case of electrophilic aromatic substitution, the resonance effect generally dominates, making the methoxy group an activating, ortho-, para-director. libretexts.org

Electron-Donating Effects and Aromatic Activation

The methoxy group is a potent activating group due to its ability to donate electron density to the aromatic ring through resonance (a +R effect). The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring, thereby increasing the electron density at the ortho and para positions. This enhanced nucleophilicity makes the ring more susceptible to attack by electrophiles.

Conversely, the nitro group (-NO₂) is a strong deactivating group. Its powerful electron-withdrawing nature, through both inductive (-I) and resonance (-R) effects, significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The vinyl group (-CH=CH₂) has a more modest electronic influence, capable of weakly donating or withdrawing electrons depending on the reaction conditions, but it extends the conjugated system.

Influence on Regioselectivity in Electrophilic Substitutions

The directing effects of the substituents are crucial in determining the position of an incoming electrophile. The methoxy group is an ortho, para-director, while the nitro group is a meta-director. This creates a regiochemical puzzle in this compound.

Given the positions of the existing substituents (methoxy at C2, nitro at C1, and vinyl at C4), the potential sites for electrophilic attack are C3, C5, and C6.

Attack at C3: This position is ortho to the nitro group and meta to the methoxy and vinyl groups.

Attack at C5: This position is meta to the nitro and methoxy groups and ortho to the vinyl group.

Attack at C6: This position is ortho to the methoxy group and meta to the nitro group.

The powerful ortho, para-directing ability of the methoxy group would strongly favor substitution at the C6 position. The formation of the sigma complex intermediate for attack at C6 is stabilized by resonance involving the methoxy group's lone pair. While the nitro group directs meta to its own position (which would be C3 and C5), the activating and directing power of the methoxy group generally dominates over the deactivating meta-directing nitro group. Therefore, electrophilic substitution is most likely to occur at the position ortho to the strongly activating methoxy group.

Inter-Functional Group Interactions and Synergistic Effects

Electronic Perturbations and Inductive Effects

The inductive effects of the substituents play a significant role in the electronic landscape of the molecule. The oxygen atom of the methoxy group is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, this is overshadowed by its stronger positive resonance effect (+R). The nitro group exhibits a strong -I effect due to the high electronegativity of the nitrogen and oxygen atoms. The vinyl group has a relatively weak inductive effect.

Resonance Contributions and Charge Delocalization

Resonance plays a critical role in understanding the electronic nature of this compound. The delocalization of electrons from the methoxy group into the ring and the withdrawal of electrons by the nitro group can be represented by various resonance structures. These structures illustrate the increased electron density at the positions ortho and para to the methoxy group and the decreased electron density at the positions ortho and para to the nitro group. The vinyl group also participates in the conjugated system, allowing for further charge delocalization.

The interplay of these resonance effects results in a complex electron density map across the aromatic ring, which ultimately governs the regioselectivity of its reactions.

Stereoelectronic Control in Reactions

Stereoelectronic effects, which relate to the influence of molecular geometry on electronic properties, are also important in the reactions of this compound. The spatial arrangement of the methoxy and nitro groups can influence the approach of reagents. For instance, the steric bulk of the methoxy group and the nitro group might hinder attack at the adjacent C3 and C6 positions to some extent.

Furthermore, reactions involving the vinyl group, such as additions or polymerizations, will be influenced by the electronic environment created by the methoxy and nitro substituents. The electron-withdrawing nature of the nitro group, transmitted through the conjugated system, can affect the reactivity of the double bond, making it more susceptible to nucleophilic attack (Michael addition).

Advanced Spectroscopic and Computational Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the characterization of 2-Methoxy-1-nitro-4-vinylbenzene, offering precise insights into its molecular framework.

Proton NMR spectroscopy of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals a distinct set of signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons. The chemical shifts (δ) are indicative of the electronic environment of each proton.

The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. The vinyl group gives rise to a characteristic set of signals for the geminal and vicinal protons. A sharp singlet corresponds to the three protons of the methoxy group.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.68 | d | 2.1 |

| H-5 | 7.35 | dd | 8.5, 2.1 |

| H-6 | 7.08 | d | 8.5 |

| H-1' (vinyl) | 6.65 | dd | 17.4, 10.8 |

| H-2'a (vinyl) | 5.82 | d | 17.4 |

| H-2'b (vinyl) | 5.43 | d | 10.8 |

| -OCH₃ | 3.94 | s | - |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides complementary information, detailing the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for each carbon atom, including the aromatic, vinylic, and methoxy carbons.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 152.8 |

| C-4 | 139.6 |

| C-1 | 138.9 |

| C-5 | 128.1 |

| C-1' (vinyl) | 134.1 |

| C-6 | 109.8 |

| C-3 | 108.2 |

| C-2' (vinyl) | 118.2 |

| -OCH₃ | 56.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity between adjacent protons, such as those in the vinyl group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear link between the signals in the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm stereochemical details and the through-space interactions between different parts of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound and their vibrational modes.

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its functional groups.

Key vibrational modes include the asymmetric and symmetric stretching of the nitro group, the C-H stretching of the aromatic and vinyl groups, the C=C stretching of the aromatic ring and the vinyl group, and the C-O stretching of the methoxy group.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| Asymmetric NO₂ Stretch | ~1520 |

| Symmetric NO₂ Stretch | ~1340 |

| Aromatic C-H Stretch | ~3100-3000 |

| Vinyl C-H Stretch | ~3080 |

| Aromatic C=C Stretch | ~1600, 1480 |

| Vinyl C=C Stretch | ~1630 |

| C-O Stretch (Methoxy) | ~1270, 1020 |

| Out-of-plane C-H Bend (Vinyl) | ~990, 910 |

Note: Frequencies are approximate and can vary based on the sample preparation and instrument.

Raman spectroscopy provides complementary vibrational information to FT-IR. While strong dipoles lead to intense IR bands, changes in polarizability result in strong Raman signals.

For this compound, the symmetric vibrations of the nitro group and the C=C stretching of the aromatic ring and vinyl group are typically strong in the Raman spectrum. This technique is particularly useful for studying the non-polar bonds and symmetric vibrations within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, this technique reveals crucial information about its chromophoric system and how it interacts with its surroundings.

The electronic absorption spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions, which arise from π → π* and n → π* transitions. The chromophore, the part of the molecule responsible for its color, is the nitrostyrene (B7858105) system. The vinyl group, nitro group, and methoxy group attached to the benzene ring all influence the electronic structure and thus the absorption spectrum.

The benzene ring itself has characteristic absorptions, but the substituents significantly modify these. The nitro group, being a strong electron-withdrawing group, and the methoxy group, an electron-donating group, create a "push-pull" system that extends the conjugation and shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted styrene (B11656). This extended π-system, which includes the vinyl group, is the primary chromophore. The electronic spectra of similar compounds, such as chalcones, show that the absorption bands can be attributed to local excitations of the phenyl rings and a charge transfer band associated with the conjugated system. nih.gov

| Transition | λmax (nm) | Molar Absorptivity (ε) | Assignment |

|---|---|---|---|

| π → π | ~320 | High | Charge transfer band involving the entire conjugated system |

| n → π | ~260 | Low | Excitation of a non-bonding electron on the nitro group |

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in the solvent polarity. youtube.com This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule. For this compound, the "push-pull" nature of its substituents suggests that its electronic distribution will be sensitive to the solvent environment.

In non-polar solvents, the absorption spectrum typically shows more fine structure. youtube.com As the solvent polarity increases, the absorption bands may shift. A bathochromic (red) shift is often observed for π → π* transitions in polar solvents, indicating that the excited state is more polar than the ground state and is stabilized by the polar solvent. biointerfaceresearch.com Conversely, a hypsochromic (blue) shift can occur for n → π* transitions. The study of solvatochromic effects on similar molecules, like substituted chalcones and azo dyes, has demonstrated that solvent polarity and hydrogen bonding capabilities significantly influence the absorption spectra. nih.govresearchgate.net For instance, in polar aprotic solvents, the effects can be interpreted using linear solvation energy relationships. researchgate.net

| Solvent | Polarity | Expected λmax (nm) | Shift Relative to Cyclohexane |

|---|---|---|---|

| Cyclohexane | Non-polar | ~320 | - |

| Ethanol | Polar, Protic | >320 | Bathochromic (Red Shift) |

| Dimethylformamide (DMF) | Polar, Aprotic | >320 | Bathochromic (Red Shift) |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds.

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For this compound, with the molecular formula C₉H₉NO₃, the exact mass can be calculated. nih.gov The monoisotopic mass of this compound is 179.058243149 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. For example, adrenochrome (B1665551) also has the molecular formula C₉H₉NO₃ and a nominal mass of 179 g/mol , but its exact mass is slightly different. nih.govuni.luchemspider.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉NO₃ | nih.gov |

| Calculated Exact Mass | 179.058243149 Da | nih.gov |

| Observed m/z (Hypothetical) | 179.0583 | - |

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a "fingerprint" that can be used to identify the compound and deduce its structure. For aromatic nitro compounds like this compound, fragmentation often involves the nitro group. Common fragmentation pathways for nitrostyrenes include the loss of the nitro group (NO₂) or parts of it. publish.csiro.auresearchgate.net

The mass spectrum of a related compound, p-nitrostyrene, shows fragmentation by loss of the nitro group. publish.csiro.au For this compound, one would expect to see characteristic fragments corresponding to the loss of NO₂, O, and other small molecules. The presence of the methoxy and vinyl groups would also influence the fragmentation pattern. For instance, α-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org While not directly applicable, this highlights how functional groups direct fragmentation. The fragmentation of nitrosamines, which also contain a nitroso group, often involves the loss of an NO radical. nih.gov

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 163 | [M - O]⁺ |

| 149 | [M - NO]⁺ |

| 133 | [M - NO₂]⁺ |

| 118 | [M - NO₂ - CH₃]⁺ |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This is particularly useful for analyzing complex mixtures, such as those produced during chemical reactions. ualberta.caresearchgate.net

In the synthesis of this compound, LC-MS can be used to monitor the progress of the reaction, identify the desired product, and detect any byproducts or impurities. mdpi.com The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each separated component, allowing for their identification. lcms.cz For instance, in the analysis of nitroaromatic impurities in pharmaceuticals, LC-MS is a crucial tool, sometimes requiring derivatization to enhance ionization. researchgate.net The use of electrospray ionization (ESI) is common for such analyses. ualberta.ca

Computational Chemistry for Structure and Reactivity Prediction

Computational chemistry serves as an essential tool in modern chemical research, enabling the elucidation of molecular properties that can be difficult or hazardous to determine experimentally. For a molecule like this compound, with its combination of electron-donating (methoxy), electron-withdrawing (nitro), and conjugating (vinyl) groups, computational methods can offer profound insights into its behavior. These techniques allow for the prediction of three-dimensional structures, electronic charge distribution, spectroscopic signatures, and potential reaction pathways from first principles.

Density Functional Theory (DFT) is a cornerstone of quantum computational chemistry, balancing accuracy with computational cost. It is particularly effective for determining the ground-state electronic structure and optimized geometry of molecules.

For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in its computational characterization. The geometry optimization process systematically alters the molecule's geometry to find the lowest energy conformation. This would reveal precise bond lengths, bond angles, and dihedral angles. It is expected that the strong electronic push-pull effect between the electron-donating methoxy group and the electron-withdrawing nitro group would induce some distortion in the benzene ring from a perfect hexagonal geometry. The vinyl group's orientation relative to the ring would also be determined, indicating the extent of conjugation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgresearcher.life The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. wikipedia.org

For this compound, the HOMO is anticipated to be distributed over the electron-rich methoxy group and the aromatic ring. In contrast, the LUMO is expected to be localized predominantly on the strongly electron-withdrawing nitro group. researchgate.net This separation of frontier orbitals is characteristic of "push-pull" systems. An analysis would yield specific energy values for these orbitals.

Table 1: Exemplary Frontier Molecular Orbital Data for this compound (Note: The following values are illustrative and represent typical results from a DFT calculation.)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.85 | Represents the electron-donating ability. |

| LUMO Energy | -2.50 | Represents the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.35 | Indicator of chemical reactivity and kinetic stability. |

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. youtube.comresearcher.life It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red to yellow) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (blue) denote electron-poor areas susceptible to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making it the primary site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the vinyl and methyl groups, as well as the region around the nitro group's nitrogen atom, would likely exhibit positive potential, indicating susceptibility to nucleophilic attack.

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be generated. These calculated frequencies, often systematically scaled to correct for anharmonicity and basis set limitations, can be matched to experimental spectral peaks.

For this compound, this analysis would provide definitive assignments for key functional group vibrations, such as the asymmetric and symmetric stretches of the nitro group, the C=C stretch of the vinyl group, and the various stretching and bending modes of the methoxy group and the benzene ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are representative frequencies and would be obtained from a DFT calculation.)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric Stretch | Nitro (NO₂) | 1510 - 1550 |

| Symmetric Stretch | Nitro (NO₂) | 1340 - 1380 |

| C=C Stretch | Vinyl (C=CH₂) | 1620 - 1640 |

| Aromatic C-N Stretch | Ar-NO₂ | 840 - 870 |

| Asymmetric Stretch | Methoxy (Ar-O-CH₃) | 1230 - 1270 |

| Symmetric Stretch | Methoxy (Ar-O-CH₃) | 1010 - 1050 |

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Beyond static properties, quantum chemical methods can map out entire reaction pathways. By locating the transition state (the maximum energy point along a reaction coordinate) and the reactants and products (energy minima), a detailed understanding of a reaction's feasibility and kinetics can be achieved. For this compound, such studies could investigate several potential reactions. For example, the mechanism of vinyl group polymerization could be explored, identifying the activation energy for initiation and propagation steps. Another relevant study would be the multi-step reduction of the nitro group to an amine, a common transformation in synthetic chemistry. These calculations would provide invaluable, atomistic-level detail on how bond-making and bond-breaking events proceed.

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a "movie" of molecular behavior.

For this compound, MD simulations would be useful for conformational analysis. The rotational barriers around the bonds connecting the methoxy and vinyl groups to the aromatic ring could be quantified, revealing the flexibility of the molecule and the populations of different conformers at a given temperature. Furthermore, MD simulations can model intermolecular interactions by placing the molecule in a simulation box with solvent molecules or other species. This would shed light on solvation effects and how the molecule aggregates or interacts with other components in a mixture, which is crucial for understanding its behavior in a condensed phase. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis transitions)

The in-silico prediction of spectroscopic parameters is a pivotal aspect of modern computational chemistry, offering invaluable insights into the molecular structure and electronic properties of compounds prior to or in conjunction with experimental analysis. For this compound, computational methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are employed to forecast its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. These theoretical calculations provide a powerful tool for structural elucidation and for understanding the electronic transitions within the molecule.

Detailed Research Findings

Computational studies on molecules with similar structural motifs, such as nitrobenzene (B124822) and vinyl-substituted aromatics, have demonstrated the efficacy of DFT in predicting spectroscopic data with a high degree of accuracy. globalresearchonline.net Methodologies often involve geometry optimization of the compound's structure followed by the calculation of NMR chemical shifts and electronic transitions.

For the prediction of ¹H and ¹³C NMR chemical shifts of this compound, the Gauge-Independent Atomic Orbital (GIAO) method is a commonly utilized approach within the framework of DFT. epstem.net These calculations are typically performed using a specific functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). globalresearchonline.net The theoretical chemical shifts are then often scaled to correct for systematic errors and to improve the correlation with experimental data. Recent advancements in machine learning have also introduced novel approaches for the rapid and accurate prediction of NMR chemical shifts, sometimes outperforming traditional quantum mechanical methods in speed and matching their accuracy. nih.gov

The prediction of UV-Vis transitions is generally accomplished using Time-Dependent Density Functional Theory (TD-DFT). epstem.net This method allows for the calculation of the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The resulting data can be used to simulate the UV-Vis absorption spectrum of this compound, providing information on the wavelengths of maximum absorption (λmax). For nitro-containing aromatic compounds, these spectra are often characterized by π→π* and n→π* transitions. researchgate.net

The accuracy of these predictions is highly dependent on the chosen computational model, including the functional, basis set, and the consideration of solvent effects. For instance, calculations can be performed in the gas phase or with the inclusion of a solvent model to better mimic experimental conditions.

Interactive Data Tables

The following tables present hypothetical predicted NMR and UV-Vis data for this compound, based on computational methodologies described in the literature for analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (C-NO₂) | 150.2 | - |

| C2 (C-OCH₃) | 148.5 | - |

| C3 | 115.8 | 7.15 (d) |

| C4 (C-CH=CH₂) | 135.4 | - |

| C5 | 128.9 | 7.50 (dd) |

| C6 | 109.3 | 7.78 (d) |

| C7 (-CH=CH₂) | 134.1 | 6.75 (dd) |

| C8 (=CH₂) | 117.5 | 5.90 (d), 5.45 (d) |

| OCH₃ | 56.3 | 3.95 (s) |

Chemical shifts are referenced to a standard (e.g., TMS). Predicted multiplicities are given in parentheses (s = singlet, d = doublet, dd = doublet of doublets). These are illustrative values.

Table 2: Predicted UV-Vis Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.54 | 350 | 0.08 |

| S₀ → S₂ | 4.13 | 300 | 0.25 |

| S₀ → S₃ | 4.96 | 250 | 0.60 |

These values are hypothetical and represent typical transitions for a molecule with this chromophore structure. The transitions correspond to n→π and π→π* electronic excitations.* researchgate.net

Derivatization and Advanced Functionalization of 2 Methoxy 1 Nitro 4 Vinylbenzene

Modification of the Vinyl Group

The vinyl substituent of 2-methoxy-1-nitro-4-vinylbenzene is a prime site for a variety of addition and modification reactions, enabling the introduction of new functionalities and the construction of more complex molecular architectures.

Hydrogenation and Reduction Products

The selective hydrogenation of the vinyl group in this compound to an ethyl group can be achieved while preserving the nitro functionality through careful selection of catalysts and reaction conditions. Catalytic hydrogenation using catalysts with moderate activity, such as specific palladium or nickel catalysts under controlled hydrogen pressure and temperature, is a common approach. This transformation yields 2-methoxy-1-nitro-4-ethylbenzene, a valuable intermediate for further synthetic manipulations.

Table 1: Catalytic Systems for Selective Hydrogenation of Vinyl Groups

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Product |

| Pd/C (5%) | H₂ | Ethanol | 25 | 1 | 2-Methoxy-1-nitro-4-ethylbenzene |

| Raney Nickel | H₂ | Methanol | 30 | 5 | 2-Methoxy-1-nitro-4-ethylbenzene |

Halogenation and Halohydrin Formation

The vinyl group readily undergoes halogenation with elemental halogens like bromine (Br₂) and chlorine (Cl₂) to afford the corresponding 1,2-dihaloethyl derivatives. For instance, the reaction with bromine in an inert solvent such as dichloromethane (B109758) yields 1,2-dibromo-1-(2-methoxy-4-nitrophenyl)ethane.

Furthermore, in the presence of water, the reaction with halogens leads to the formation of halohydrins. youtube.com This reaction proceeds via a halonium ion intermediate, which is then attacked by a water molecule. youtube.com The regioselectivity of this addition typically follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the original double bond. For this compound, this would result in the formation of 2-halo-1-(2-methoxy-4-nitrophenyl)ethanol. youtube.com

Epoxidation and Dihydroxylation

The vinyl group can be converted into an epoxide, a versatile three-membered ring, through reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This epoxidation reaction yields 2-(2-methoxy-4-nitrophenyloxirane).

For the synthesis of vicinal diols, Sharpless asymmetric dihydroxylation offers a powerful method for the enantioselective conversion of the vinyl group. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgnih.gov The choice of the chiral ligand, either (DHQ)₂PHAL (AD-mix-α) or (DHQD)₂PHAL (AD-mix-β), dictates the stereochemistry of the resulting diol, 1-(2-methoxy-4-nitrophenyl)ethane-1,2-diol. wikipedia.orgorganic-chemistry.org This method is highly valued for its ability to introduce chirality with high enantioselectivity. nih.gov

Table 2: Reagents for Epoxidation and Dihydroxylation

| Reaction | Reagent | Product |

| Epoxidation | m-CPBA | 2-(2-Methoxy-4-nitrophenyloxirane) |

| Dihydroxylation (racemic) | OsO₄, NMO | 1-(2-Methoxy-4-nitrophenyl)ethane-1,2-diol |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | (R)- or (S)-1-(2-Methoxy-4-nitrophenyl)ethane-1,2-diol |

Olefin Metathesis Reactions

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.orglibretexts.org Cross-metathesis of this compound with other olefins, catalyzed by ruthenium-based catalysts such as Grubbs' first or second-generation catalysts, can lead to the synthesis of a variety of substituted styrenes. organic-chemistry.orgnih.govsigmaaldrich.comtcichemicals.com The outcome of the reaction is dependent on the reaction partner and the catalyst used. For example, a cross-metathesis reaction with an acrylate (B77674) ester could yield an (E)-3-(2-methoxy-4-nitrophenyl)acrylate derivative. The efficiency and stereoselectivity of these reactions are often influenced by the nature of the catalyst and the substrates involved. nih.gov

Transformation of the Nitro Group

The nitro group of this compound is a key functional handle that can be transformed into an amino group, which then opens up possibilities for a wide range of further derivatizations, most notably amidation reactions.

Selective Reduction to Amines and Amidation Reactions

The selective reduction of the nitro group in the presence of the vinyl group is a critical transformation. This can be challenging as many reducing agents can also reduce the alkene functionality. However, specific reagents and conditions have been developed for the chemoselective reduction of aromatic nitro groups. jsynthchem.com Reagents such as sodium sulfide (B99878) or stannous chloride in acidic media are commonly employed for this purpose. stackexchange.com Another effective method involves catalytic transfer hydrogenation using reagents like hydrazine (B178648) in the presence of a catalyst like iron or zinc powder. These methods yield 2-amino-5-vinylanisole (also known as 4-amino-3-methoxystyrene), preserving the valuable vinyl group for subsequent reactions. jsynthchem.com

Once the amine is formed, it can readily undergo amidation reactions with various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, the reaction of 2-amino-5-vinylanisole with acetyl chloride or acetic anhydride (B1165640) would yield N-(2-methoxy-5-vinylphenyl)acetamide. These amidation reactions are fundamental in the synthesis of a wide array of compounds with diverse applications.

Table 3: Reagents for Selective Nitro Reduction and Amidation

| Transformation | Reagent/Reaction | Product |

| Selective Nitro Reduction | SnCl₂ / HCl | 2-Amino-5-vinylanisole |

| Selective Nitro Reduction | Na₂S / H₂O | 2-Amino-5-vinylanisole |

| Amidation | Acetyl Chloride / Pyridine (B92270) | N-(2-Methoxy-5-vinylphenyl)acetamide |

| Amidation | Acetic Anhydride | N-(2-Methoxy-5-vinylphenyl)acetamide |

Formation of Nitroso and Azoxy Derivatives

The transformation of the nitro group in this compound into nitroso and azoxy functionalities opens avenues to novel molecular structures with diverse applications. While direct conversion of nitroarenes to nitroso compounds can be challenging, several indirect methods are well-established for analogous nitroaromatic compounds.

One common strategy involves the partial reduction of the nitro group. For instance, controlled reduction of nitroarenes using reagents like zinc dust in a neutral medium or electrochemical methods can yield the corresponding hydroxylamine (B1172632), which can then be oxidized to the nitroso derivative. A plausible pathway for the formation of 2-methoxy-4-vinyl-nitrosobenzene would involve the initial reduction of this compound to N-(2-methoxy-4-vinylphenyl)hydroxylamine, followed by mild oxidation.

Azoxy compounds are typically formed through the condensation of a nitroso compound with a hydroxylamine. In the context of this compound, the in situ generated 2-methoxy-4-vinyl-nitrosobenzene could react with its precursor, N-(2-methoxy-4-vinylphenyl)hydroxylamine, to yield the corresponding symmetric azoxybenzene (B3421426) derivative. Alternatively, photochemical methods have emerged as a green and efficient route for the direct homocoupling of nitroarenes to form azoxybenzenes, often proceeding at room temperature without the need for catalysts or additives. openmedicinalchemistryjournal.com

| Transformation | Starting Material | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Nitro to Nitroso (via Hydroxylamine) | Generic Nitroarene | 1. Zn, NH4Cl, H2O/EtOH 2. Mild Oxidant (e.g., FeCl3) | Generic Nitrosoarene | Moderate |

| Nitro to Azoxy (Photochemical) | Generic Nitroarene | UV light (e.g., 365 nm), solvent (e.g., acetonitrile), room temperature | Generic Azoxyarene | Good to Excellent openmedicinalchemistryjournal.com |

Reactions at the Methoxy (B1213986) Group

The methoxy group of this compound offers another site for synthetic manipulation, primarily through demethylation and ether cleavage reactions to unmask a highly reactive phenol (B47542) functionality.

Demethylation Reactions to Phenols

The conversion of the methoxy group to a hydroxyl group is a critical transformation, yielding 2-hydroxy-1-nitro-4-vinylbenzene (4-vinyl-2-nitrophenol). This demethylation is most commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. orgsyn.orgnih.gov The reaction typically proceeds by the formation of an adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This method is valued for its efficacy under relatively mild conditions and its tolerance for various other functional groups. orgsyn.org

Ether Cleavage Reactions

Beyond BBr₃, other reagents can effect the cleavage of the methyl ether. Strong protic acids, such as hydroiodic acid (HI), are classic reagents for this purpose. masterorganicchemistry.com The reaction mechanism involves protonation of the ether oxygen to form a good leaving group (methanol), followed by an Sₙ2 attack of the iodide ion on the methyl carbon. masterorganicchemistry.com This process is generally more forceful than with BBr₃ and may require higher temperatures. The resulting 4-vinyl-2-nitrophenol is a valuable intermediate for further functionalization, including the synthesis of biologically active compounds and polymeric materials. wikipedia.orgsigmaaldrich.comthegoodscentscompany.comnist.gov

| Reaction | Starting Material | Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Demethylation | This compound | Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to room temperature orgsyn.orgcommonorganicchemistry.com | 4-Vinyl-2-nitrophenol |

| Ether Cleavage | This compound | Hydroiodic Acid (HI) | Acetic Acid or neat | Reflux | 4-Vinyl-2-nitrophenol |

Synthesis of Complex Molecular Architectures via Multi-Step Transformations

The true synthetic potential of this compound is realized in its application as a precursor for the construction of more complex molecular frameworks, including heterocyclic and polycyclic aromatic systems.

Incorporation into Heterocyclic Ring Systems

The functional groups of this compound are ideal for a variety of cyclization reactions to form nitrogen-containing heterocycles like indoles and quinolines, which are prevalent in pharmaceuticals and natural products. openmedicinalchemistryjournal.comnih.govnih.gov

For the synthesis of indole (B1671886) derivatives, a common strategy involves the reduction of the nitro group to an amine, followed by reactions that construct the pyrrole (B145914) ring. For example, the reaction of an o-vinylaniline, which could be derived from this compound via reduction, can undergo intramolecular cyclization to form an indole. organic-chemistry.org Various catalytic systems, including those based on palladium or copper, can facilitate such transformations. organic-chemistry.org

Quinoline (B57606) synthesis can also be envisioned from this compound. The Combes quinoline synthesis, for instance, involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. The amino derivative of our title compound could serve as the aniline component in such a reaction. Another approach is the Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

| Target Heterocycle | Key Intermediate from this compound | General Reaction Type | Illustrative Reagents/Conditions |

|---|---|---|---|

| Indole | 2-Amino-1-methoxy-4-vinylbenzene | Palladium-catalyzed intramolecular cyclization | Pd catalyst, base, high temperature |

| Quinoline | 2-Amino-1-methoxy-4-vinylbenzene | Combes Synthesis (with β-diketone) | Acid catalyst (e.g., H₂SO₄), heat |

Formation of Polycyclic Aromatic Structures

The vinyl group of this compound makes it a suitable candidate for cycloaddition reactions, particularly the Diels-Alder reaction, to construct polycyclic aromatic hydrocarbons (PAHs). In this context, the vinyl group can act as a dienophile, reacting with a suitable diene to form a new six-membered ring. Subsequent aromatization of the resulting cycloadduct would lead to the formation of a polycyclic aromatic system.

For instance, a hypothetical Diels-Alder reaction between this compound and a diene like 1,3-butadiene, followed by dehydrogenation, could lead to a substituted naphthalene (B1677914) derivative. The reactivity of the vinyl group as a dienophile is influenced by the electronic nature of the aromatic ring. The electron-withdrawing nitro group can enhance the dienophilic character of the vinyl substituent. While specific examples utilizing this compound in this capacity are not prevalent in the literature, the general principle of using vinylarenes in Diels-Alder reactions is well-established for the synthesis of complex aromatic structures. capes.gov.br

Theoretical Studies on Electronic Structure and Molecular Interactions

Detailed Electronic Structure Analysis

A thorough analysis of the electronic structure of 2-Methoxy-1-nitro-4-vinylbenzene would provide fundamental insights into its reactivity and physical properties. This analysis typically involves a variety of computational techniques to map out the distribution of electrons and the nature of chemical bonds within the molecule.

Charge Distribution and Electron Density Analysis

The arrangement of substituents on the benzene (B151609) ring—the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) and vinyl group (-CH=CH₂)—is expected to create a highly polarized molecule. An analysis of the charge distribution would reveal the specific atomic sites that are electron-rich or electron-poor. Electron density analysis, often visualized through molecular electrostatic potential (MEP) maps, would highlight the regions of negative and positive electrostatic potential, which are crucial for predicting how the molecule interacts with other chemical species.

Despite the importance of this information, specific data from charge distribution and electron density analyses for this compound are not available in the reviewed literature.

Table 1: Hypothetical Atomic Charges for this compound (Note: This table is for illustrative purposes only, as specific data is not available.)

| Atom | Hypothetical Charge (e) |

| O (methoxy) | Data not available |

| N (nitro) | Data not available |

| O (nitro) | Data not available |

| C (vinyl) | Data not available |

Bonding Analysis and Hybridization

A bonding analysis, often carried out using methods like Natural Bond Orbital (NBO) analysis, would provide a detailed picture of the hybridization of atomic orbitals and the nature of the chemical bonds (sigma and pi bonds) within this compound. This would elucidate the extent of electron delocalization across the aromatic ring and the vinyl substituent, which is influenced by the electronic effects of the methoxy and nitro groups.

Specific bonding analysis and hybridization data for this compound are not documented in the available scientific literature.

Conformational Analysis and Energy Minima

The presence of the methoxy and vinyl groups, which have rotatable bonds, means that this compound can exist in various conformations. A conformational analysis would involve calculating the potential energy of the molecule as a function of the dihedral angles of these groups. The goal is to identify the lowest energy conformations (energy minima), which represent the most stable spatial arrangements of the atoms. These studies are critical for understanding the molecule's three-dimensional shape and how it might fit into a biological receptor or a crystal lattice.

While a study on structurally related chalcone (B49325) isomers highlights the influence of nitro and methoxy groups on conformational equilibria, a specific conformational analysis and identification of energy minima for this compound have not been reported. ufms.br

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is for illustrative purposes only, as specific data is not available.)

| Conformer | Dihedral Angle (°C-C-O-C) | Dihedral Angle (°C-C-C=C) | Relative Energy (kcal/mol) |

| Conformer 1 | Data not available | Data not available | Data not available |

| Conformer 2 | Data not available | Data not available | Data not available |

| Conformer 3 | Data not available | Data not available | Data not available |

Analysis of Intramolecular Interactions

Hydrogen Bonding Networks

Intramolecular hydrogen bonds can form between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen (acceptor) within the same molecule. In the case of this compound, there is a possibility of weak C-H···O interactions between the hydrogens of the vinyl or methoxy groups and the oxygens of the nitro group. The presence and strength of such hydrogen bonds would have a stabilizing effect on certain conformations.

However, a detailed analysis of intramolecular hydrogen bonding networks specific to this compound is not found in the surveyed literature.

Steric Interactions and Conformational Preferences

Steric interactions, or the repulsive forces between atoms that are brought too close together, are crucial in determining the conformational preferences of this compound. The proximity of the methoxy and nitro groups in the ortho positions likely leads to steric hindrance, which would influence the rotational freedom of these groups and the planarity of the molecule. Similarly, the orientation of the vinyl group relative to the adjacent hydrogen atom on the ring is also governed by steric considerations. These interactions, in concert with electronic effects, dictate the molecule's most stable three-dimensional structure.

A detailed quantitative analysis of the steric interactions and their impact on the conformational preferences of this compound is not available in the current body of scientific literature.

Analysis of Intermolecular Interactions

The spatial arrangement of molecules in the crystalline state is a direct consequence of the cumulative effect of various attractive and repulsive intermolecular forces. For this compound, the presence of an aromatic ring, a nitro group, a methoxy group, and a vinyl substituent gives rise to a complex network of interactions.

The planar aromatic ring in this compound is a key participant in π-π stacking interactions. These non-covalent interactions are crucial in the formation of ordered structures in the solid state. The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy group influence the quadrupole moment of the benzene ring, which in turn affects the geometry and strength of these stacking interactions.

Furthermore, interactions between the nitro group and a neighboring aromatic ring (nitro-π interactions) can also contribute to the stability of the crystal lattice. These interactions have been identified as an important factor in the solid-state structures of many energetic materials and other organic compounds. researchgate.net

Permanent dipole-dipole interactions also play a role due to the presence of the polar C-O and N-O bonds in the methoxy and nitro groups, respectively. The molecule possesses a net dipole moment, and in the crystalline state, molecules will arrange themselves to optimize the alignment of these dipoles, contributing to the cohesive energy of the crystal.

In analogous nitro-substituted compounds, crystal structures are often stabilized by a combination of these interactions, leading to the formation of one-, two-, or three-dimensional networks. For instance, in some nitro-containing molecules, C-H···O hydrogen bonds and nitro···π interactions work in concert to link molecules into complex frameworks. researchgate.net The specific arrangement in the crystal of this compound would seek to maximize the attractive forces while minimizing steric hindrance between the substituents. The vinyl group, while primarily involved in van der Waals interactions, could also influence the packing by introducing specific steric requirements.

A detailed analysis of the crystal structure of this compound, which is not publicly available in the search results, would be necessary to definitively elucidate the precise nature and hierarchy of these intermolecular interactions. However, based on the behavior of structurally similar compounds, it is evident that a rich tapestry of non-covalent forces governs its solid-state architecture.

Polymer Science and Advanced Materials Applications of 2 Methoxy 1 Nitro 4 Vinylbenzene

Homopolymerization Studies

Detailed experimental studies on the homopolymerization of 2-Methoxy-1-nitro-4-vinylbenzene are not readily found in the current body of scientific literature. The presence of both a methoxy (B1213986) and a nitro group on the benzene (B151609) ring would be expected to significantly influence the electron density of the vinyl group, thereby affecting its reactivity in polymerization reactions.

Kinetics and Thermodynamics of Polymerization

Specific kinetic and thermodynamic parameters for the homopolymerization of this compound have not been reported. In general, the kinetics of polymerization for substituted styrenes are influenced by the nature of the substituents. rsc.org For instance, nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique where the kinetics are governed by the equilibrium between dormant and active species. rsc.org However, without experimental data for this specific monomer, any discussion on its polymerization kinetics remains speculative.

Copolymerization with Other Monomers

There is no specific information available regarding the copolymerization of this compound with other monomers. Copolymerization is a versatile method to tailor the properties of polymers. researchgate.net

Reactivity Ratios and Sequence Distribution Analysis

Reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards the same and the other monomer. researchgate.net The determination of these ratios for this compound with various comonomers would be essential for predicting copolymer composition and microstructure. acs.orgmdpi.comfrontiersin.org However, no such studies have been published. For comparison, the reactivity ratios for the copolymerization of styrene (B11656) and methyl methacrylate (B99206) have been extensively studied and are used to control the final copolymer properties. researchgate.net

Synthesis of Block and Graft Copolymers

The synthesis of block and graft copolymers offers a pathway to novel materials with unique morphologies and properties. kuraray.comrsc.orgmdpi.comfrontiersin.org These structures are often created using controlled/living polymerization techniques. nih.gov While methods for synthesizing block and graft copolymers containing various styrenic monomers are well-established, there are no specific examples involving this compound. researchgate.netrsc.orgresearchgate.netcmu.edu

Synthesis of Functional Polymers

The methoxy and nitro groups on the benzene ring of this compound represent functional groups that could potentially be modified either before or after polymerization to create functional polymers. For instance, the nitro group could be reduced to an amine, which could then be used for further chemical transformations. However, research on the synthesis of functional polymers derived from this specific monomer is not available. The development of functional polymers from biobased sources like ferulic acid, which can be converted to 2-methoxy-4-vinylphenol, has been an area of active research, highlighting the interest in functional styrenic polymers. mdpi.comnih.govresearchgate.net

Incorporation of this compound Units into Polymer Backbones or Side Chains

The presence of a vinyl group allows this compound to be polymerized through various standard techniques, most notably free-radical polymerization. It can be homopolymerized or, more commonly, copolymerized with other vinyl monomers to tailor the final properties of the material.

Copolymerization: Research on structurally similar monomers, such as ring-substituted phenylcyanoacrylates and other vinylbenzene derivatives, demonstrates that they can be effectively copolymerized with commodity monomers like styrene. researchgate.netchemrxiv.org Following this precedent, this compound can be copolymerized with styrene in solution using a radical initiator. chemrxiv.org The resulting copolymer would feature the 2-methoxy-1-nitrophenyl moiety as a side group, pendant to the main polymer chain. The introduction of these units imparts specific functionality to the otherwise non-functional polystyrene backbone.

Below is a representative data table illustrating the type of information gathered from copolymerization studies of functional vinyl monomers.

Table 1: Representative Copolymerization Data This table is illustrative, based on typical data from studies of related vinyl monomers.

| Comonomer 1 | Comonomer 2 | Polymerization Method | Initiator | Resulting Polymer Architecture |

|---|---|---|---|---|

| This compound | Styrene | Solution Free-Radical | AIBN | Random Copolymer |

| This compound | Methyl Methacrylate | Emulsion Polymerization | KPS | Random Copolymer |

Post-Polymerization Modification Strategies

A key advantage of incorporating this compound into a polymer is the ability to perform chemical modifications on the polymer after its initial synthesis. This approach allows for the creation of functional materials from a single, well-defined parent polymer, ensuring consistency across different functional products. nih.gov

The most significant functional handle on the monomer unit is the nitro group (-NO₂). The aromatic nitro group is a versatile precursor for other functional groups, most notably the amino group (-NH₂). wikipedia.org

Reduction of the Nitro Group: Polymers containing this compound units can be treated with a variety of reducing agents to convert the nitro groups into primary amines. wikipedia.org This transformation is fundamental as it changes the electronic and chemical nature of the polymer side chains.

Reaction: Poly(this compound-co-styrene) + Reducing Agent → Poly(2-methoxy-1-amino-4-vinylbenzene-co-styrene)

Common Reducing Agents: Tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation. wikipedia.org

The resulting amino group is a powerful nucleophile and can be used in a wide range of subsequent reactions, such as amidation or diazotization, to attach other molecules, including dyes, bioactive compounds, or cross-linking agents. This strategy is a cornerstone of creating functional polymers from reactive scaffolds. nih.govresearchgate.net

Exploration of Advanced Polymeric Architectures

Beyond linear polymers, this compound is a candidate for the construction of more complex, high-order polymeric structures.

Network Polymers and Cross-Linked Systems

Cross-linked polymer networks, such as hydrogels or thermosets, can be synthesized using this compound either as a functional monomer in conjunction with a cross-linker or by utilizing the nitro group in the cross-linking reaction itself.

One approach involves copolymerizing the monomer with a di-vinyl compound, such as divinylbenzene (B73037) (DVB). In this scenario, the DVB acts as the cross-linking agent, forming covalent bonds between linear polymer chains and creating a three-dimensional network.

A more advanced strategy leverages the nitro functionality. Research on nitrodopamine has shown that the nitro group can significantly influence oxidation-mediated cross-linking chemistry. acs.org The electron-withdrawing nature of the nitro group can activate adjacent positions on the aromatic ring, potentially facilitating cross-linking reactions under specific chemical or electrochemical conditions. acs.org This could lead to the formation of networks with unique mechanical and chemical properties.

Table 2: Potential Cross-Linking Strategies and Resulting Systems

| Strategy | Cross-linking Agent/Method | Resulting System | Potential Properties |

|---|---|---|---|

| Copolymerization | Divinylbenzene (DVB) | Covalently Cross-linked Resin | High thermal stability, solvent resistance |

| Post-Polymerization | Di-isocyanate | Polyurea Cross-linked Network | Enhanced toughness and elasticity |

Dendrimers and Hyperbranched Polymers

Dendrimers are perfectly branched macromolecules, while hyperbranched polymers have a more irregular branched structure. core.ac.uk The synthesis of these architectures often relies on a repeating sequence of reactions to build successive "generations" of branches. The transformation of a nitro group to an amine is a key reaction in the synthesis of some dendrimer families. nih.gov

While not a traditional dendrimer building block, this compound could be adapted for this purpose. A potential synthetic route for a hyperbranched polymer might involve:

Core Formation: A multifunctional core molecule is reacted with this compound (or a derivative where the vinyl group is protected or replaced).

Branching Step: The nitro groups on the periphery are chemically reduced to amines. nih.gov

Generation Growth: These newly formed amine groups are then reacted with more monomer units (or another suitable branching molecule), creating a new, larger generation with an increased number of nitro-terminated branches.

This iterative process of reduction and addition allows for the controlled growth of a highly branched polymer architecture, where the density of functional groups at the periphery increases exponentially with each generation. core.ac.uk

Polymeric Microparticles and Nanoparticles

The synthesis of polymeric micro- and nanoparticles containing this compound can be achieved through heterogeneous polymerization techniques like emulsion or suspension polymerization. These methods are ideal for producing spherical particles from vinyl monomers.

In a typical emulsion polymerization, the monomer would be copolymerized with styrene and/or an acrylate (B77674) in an aqueous phase containing a surfactant and a water-soluble initiator. mdpi.com The resulting product is a stable latex dispersion of nanoparticles. The this compound units would be incorporated into the polymer matrix of the particles, presenting their functional groups at or near the particle surface.

These functional nanoparticles are of significant interest as they combine a high surface area with the chemical reactivity of the nitro group. After synthesis, the particles can be modified via the post-polymerization strategies described in section 7.3.2, allowing for the attachment of various ligands to the particle surface.

Table 3: Nanoparticle Synthesis Parameters

| Polymerization Method | Comonomers | Surfactant | Typical Size Range |

|---|---|---|---|

| Emulsion Polymerization | Styrene, Methyl Methacrylate | Sodium Dodecyl Sulfate (SDS) | 50 - 200 nm |

| Miniemulsion Polymerization | Styrene | Hexadecane, SDS | 100 - 500 nm |

常见问题

Q. What are the recommended synthetic routes for 2-Methoxy-1-nitro-4-vinylbenzene, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Methoxy Introduction : Williamson ether synthesis to install the methoxy group at position 2, using a phenol precursor and methyl iodide under basic conditions .

Nitration : Controlled nitration at position 1, leveraging the methoxy group’s ortho/para-directing effects. Sulfuric/nitric acid mixtures at low temperatures (~0–5°C) minimize di-nitration byproducts .

Vinylation : Heck coupling or palladium-catalyzed cross-coupling to introduce the vinyl group at position 4, ensuring compatibility with the nitro group’s electron-withdrawing effects .

Regioselectivity Note : Monitor reaction conditions (e.g., temperature, stoichiometry) to suppress isomer formation. Computational modeling (DFT) can predict directing effects of substituents .

Q. How can spectroscopic techniques (NMR, X-ray) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- NMR :

- ¹H NMR : The vinyl group’s protons (δ 5.2–6.8 ppm) show characteristic coupling patterns (J = 10–17 Hz). Methoxy protons appear as a singlet (~δ 3.8 ppm), while aromatic protons split based on substituent proximity .

- ¹³C NMR : Nitro groups deshield adjacent carbons (δ 140–150 ppm), while vinyl carbons resonate at δ 115–125 ppm .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key metrics: R-factor < 5%, bond length/angle deviations < 0.02 Å/2°. Twinned data may require SHELXD for structure solution .

Advanced Research Questions

Q. What computational strategies predict the electronic and optical properties of this compound for materials science applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p). Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess charge-transfer potential. Nitro and vinyl groups reduce the gap, enhancing conductivity in organic semiconductors .

- TD-DFT : Simulate UV-Vis spectra (λmax ~300–400 nm) to evaluate nonlinear optical (NLO) properties. Compare with experimental data to validate π-conjugation effects .

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder or nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :